molecular formula C24H23N3O4S2 B2529216 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895010-42-1

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2529216
CAS No.: 895010-42-1
M. Wt: 481.59
InChI Key: ZHCFNFWIFYERGB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide (CAS 920394-86-1) is a synthetic small molecule with a molecular formula of C25H25N3O5S2 and a molecular weight of 511.61 g/mol . This compound belongs to the benzothiazole class, a group of heterocyclic compounds recognized for their significant relevance in medicinal chemistry and drug discovery due to a wide spectrum of potential biological activities . The structure incorporates a 4-ethoxy-benzothiazole moiety linked via a propanamide spacer to a benzenesulfonyl group and a 3-pyridylmethyl substituent. Benzothiazole derivatives, in general, have been extensively investigated and reported in scientific literature to exhibit various pharmacological properties, which can include functioning as inhibitors of specific signaling pathways . For instance, some structurally related sulfonyl-containing heterocyclic compounds have been explored as inhibitors of the Hedgehog (Hh) signaling cascade, a pathway whose aberrant activity is implicated in certain oncological diseases . The presence of multiple heteroaromatic systems in this molecule also makes it a compound of interest in material science and as a potential building block for more complex chemical entities. This product is intended for research and development purposes only and is not designed for human therapeutic or veterinary applications. Researchers can utilize this compound as a key intermediate in organic synthesis, a template for the development of novel bioactive molecules, or a standard in analytical method development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-2-31-20-11-6-12-21-23(20)26-24(32-21)27(17-18-8-7-14-25-16-18)22(28)13-15-33(29,30)19-9-4-3-5-10-19/h3-12,14,16H,2,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFNFWIFYERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The benzenesulfonyl group is then attached through a sulfonation reaction. Finally, the pyridine moiety is introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide depends on its specific application. In medicinal

Comparison with Similar Compounds

N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-Methoxyphenyl)Sulfonyl)-N-(Pyridin-2-ylMethyl)Propanamide (CAS: 923087-51-8)

Key Differences :

  • Substituents : Ethyl group on benzothiazol (vs. ethoxy in the target compound) and pyridin-2-ylmethyl (vs. pyridin-3-ylmethyl).
  • Sulfonyl Group : Attached to a 4-methoxyphenyl ring (vs. benzene in the target).
  • Molecular Weight : 495.6 (vs. target compound’s unlisted but estimated ~510–530).

Implications :

  • Pyridin-2-ylmethyl substitution could alter steric interactions in binding pockets.
  • The 4-methoxyphenyl-sulfonyl group might enhance metabolic stability compared to benzenesulfonyl .

N-(4-Methoxy-3-Prop-2-Enyl-1,3-Benzothiazol-2-ylidene)-2,2-Dimethylpropanamide (CAS: 868376-62-9)

Key Differences :

  • Core Structure : Benzothiazol-2-ylidene (unsaturated) vs. benzothiazol-2-yl (saturated).
  • Substituents : Methoxy and allyl groups (vs. ethoxy and pyridinylmethyl).
  • Functional Groups : Pivalamide (2,2-dimethylpropanamide) instead of benzenesulfonyl-propanamide.

Implications :

  • The unsaturated benzothiazol-2-ylidene may increase planarity, affecting π-π stacking interactions.
  • Allyl and methoxy substituents could confer different pharmacokinetic profiles .

3-[2-[4-(3-Methoxypropoxy)-3-Methylpyridin-2-yl-Methanesulfinyl]-Benzimidazole-1-Sulfonyl]-Benzoic Acid Sodium Salt

Key Differences :

  • Core Heterocycle : Benzimidazole (vs. benzothiazol).
  • Substituents : Sodium carboxylate and methoxypropoxy-pyridinyl groups.
  • Sulfinyl Group : Introduces chirality, unlike the target compound’s sulfonyl.

Implications :

  • Benzimidazole’s dual nitrogen atoms may target proton pump enzymes (e.g., H+/K+ ATPase).
  • Sodium salt form improves aqueous solubility, advantageous for oral bioavailability.
  • Methoxypropoxy chain could extend half-life via reduced CYP-mediated metabolism .

Comparative Data Table

Property Target Compound CAS 923087-51-8 CAS 868376-62-9 Benzimidazole Derivative
Core Heterocycle Benzothiazol Benzothiazol Benzothiazol-2-ylidene Benzimidazole
Sulfonyl Group Benzenesulfonyl 4-Methoxyphenylsulfonyl Absent Benzenesulfonyl
Key Substituents Ethoxy, Pyridin-3-ylmethyl Ethyl, Pyridin-2-ylmethyl Methoxy, Allyl Methoxypropoxy, Sodium carboxylate
Molecular Weight ~510–530 (estimated) 495.6 ~400 (estimated) ~600 (estimated)
Hypothesized Solubility Moderate (ethoxy enhances polarity) Low (ethyl reduces polarity) Low (allyl increases hydrophobicity) High (sodium salt)

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